molecular formula C15H12O6 B023538 Drimiopsin C CAS No. 773850-90-1

Drimiopsin C

Cat. No.: B023538
CAS No.: 773850-90-1
M. Wt: 288.25 g/mol
InChI Key: IMMSZLMLFUYPBT-UHFFFAOYSA-N
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Description

Drimiopsin C is a natural product isolated from the plant Scilla scilloides. It belongs to the xanthone family of compounds, which are known for their diverse biological activities. This compound has a molecular formula of C15H12O6 and a molecular weight of 288.3 g/mol . It appears as a yellow powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.

Scientific Research Applications

Drimiopsin C has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of xanthones and their derivatives.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: this compound is used in the development of natural product libraries for drug discovery and development.

Safety and Hazards

The specific safety and hazards related to Drimiopsin C are not provided in the retrieved sources. For detailed safety information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) or similar safety documentation .

Biochemical Analysis

Biochemical Properties

Drimiopsin C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the transfer of electrons, which can affect the enzyme’s activity and the overall biochemical pathway . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cell function. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it may inhibit certain oxidoreductases by binding to their active sites, preventing them from catalyzing their reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the biosynthesis of secondary metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it may be transported across cell membranes by solute carrier transporters or ATP-binding cassette transporters . These transporters play crucial roles in determining the localization and accumulation of this compound within different cellular compartments and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Drimiopsin C is primarily isolated from the herbs of Scilla scilloides The extraction process involves the use of ethanol to obtain the crude extract, which is then subjected to various chromatographic techniques to purify this compound

Chemical Reactions Analysis

Drimiopsin C, like other xanthones, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Drimiopsin C involves its interaction with various molecular targets and pathways. As a xanthone, this compound exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting oxidative stress. It also modulates various signaling pathways involved in inflammation and cancer, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

Drimiopsin C is similar to other xanthones, such as Drimiopsin D and norlichexanthone . it is unique due to its specific structural features, including the presence of three hydroxyl groups and one methoxy group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Similar compounds include:

    Drimiopsin D: Another xanthone isolated from Scilla scilloides, known for its anti-inflammatory properties.

    Norlichexanthone: A xanthone with antioxidant and anticancer activities.

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSZLMLFUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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